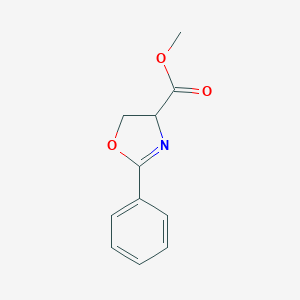

Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Description

Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a partially saturated 1,3-oxazole (oxazoline) ring with a phenyl substituent at position 2 and a methyl ester group at position 4. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol (calculated). The 4,5-dihydro configuration imparts partial saturation to the oxazole ring, distinguishing it from fully unsaturated oxazole derivatives.

The compound is commercially available (CAS: 289030-37-1) with a purity ≥95% and requires storage at 2–8°C under argon to prevent degradation. It is utilized in research sectors such as pharmaceuticals, biomaterials, and energy technologies, reflecting its versatility in synthetic applications.

Properties

IUPAC Name |

methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPGDAXTDJUMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The thiourea-mediated cyclization of diketone esters represents a robust method for constructing the oxazole core. As detailed in US Patent 6,333,414, this one-pot reaction involves heating thiourea with methyl 3-oxo-2-phenylpent-4-enoate in a dipolar aprotic solvent at elevated temperatures (130–160°C). Dimethylformamide (DMF) is preferred due to its high boiling point (153°C), enabling reflux conditions without solvent decomposition. The reaction proceeds via nucleophilic attack of thiourea’s sulfur atom on the diketone carbonyl, followed by cyclodehydration to form the oxazole ring.

Key Parameters:

-

Solvent: DMF, NMP, or solvent-free conditions under vacuum.

-

Temperature: 130–160°C (reflux for DMF).

-

Molar Ratio: 2:1 thiourea-to-diketone ester.

-

Reaction Time: 5–10 hours.

Isolation and Purification

Post-reaction, the crude product is precipitated by quenching the reaction mixture in ice water. Filtration and washing with cold water remove unreacted thiourea and solvent residues. Column chromatography (dichloromethane/methanol, 99.5:0.5) yields the pure compound with >85% purity. Industrial-scale adaptations employ continuous flow reactors to enhance yield (78–82%) and reduce reaction time to 3–4 hours.

Palladium-Catalyzed Cyclization of N-Benzoyl Aminoalkenes

Catalytic System and Stereoselectivity

DE Patent 10010984A1 discloses a palladium-catalyzed cyclization of N-benzoyl aminoalkenes to form 4,5-dihydrooxazoles. The substrate, (S)-N-benzoyl-2-phenylglycine methyl ester, undergoes intramolecular cyclization in the presence of Pd(PPh₃)₄ (2 mol%) and triethylamine (1.2 equiv) in tetrahydrofuran (THF) at 65°C. This method achieves high enantiomeric excess (ee >95%) due to the chiral environment of the palladium catalyst.

Reaction Conditions:

-

Catalyst: Pd(PPh₃)₄ (2 mol%).

-

Base: Triethylamine (1.2 equiv).

-

Solvent: THF, reflux (65°C).

-

Time: 12–24 hours.

Yield Optimization

Optimization studies reveal that substituting Pd(OAc)₂ for Pd(PPh₃)₄ reduces ee to 80–85%, underscoring the ligand’s role in stereocontrol. Scaling to 100 mmol maintains a yield of 70–75%, with the product isolated via extraction (dichloromethane/water) and vacuum distillation.

Hydrolysis of Ester Intermediates

Saponification of Ethyl Esters

A two-step synthesis involves hydrolyzing ethyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate to the carboxylic acid, followed by re-esterification with methanol. As reported in ChemicalBook (2020), lithium hydroxide monohydrate (1.5 equiv) in a THF/MeOH/H₂O (2:3:1) mixture at 20°C for 4 hours cleaves the ethyl ester quantitatively. Acidification with HCl precipitates the carboxylic acid, which is filtered and recrystallized from 75% ethanol.

Re-Esterification with Methanol

The carboxylic acid intermediate is refluxed with methanol and sulfuric acid (cat.) for 6 hours to yield the methyl ester. This method achieves an overall yield of 65–72%, though it introduces scalability challenges due to the multi-step sequence.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below contrasts key metrics for the three primary methods:

Industrial Relevance

The thiourea method is favored for large-scale production due to its simplicity and solvent recyclability. In contrast, the palladium-catalyzed route is reserved for enantiopure batches required in pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.

Substitution: Electrophilic substitution reactions on the phenyl ring, which can introduce various functional groups.

Reduction: Reduction of the oxazole ring to form corresponding dihydro derivatives.

Common Reagents and Conditions

Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and NiO₂.

Reducing Agents: Hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.

Major Products

Oxidation: Formation of oxazoles.

Substitution: Formation of substituted phenyl derivatives.

Reduction: Formation of dihydro-oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Overview

Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate serves as a scaffold for the development of pharmaceutical agents. Its oxazole ring structure is known for enhancing biological activity, making it a candidate for drug discovery and development.

Case Studies

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the phenyl group have led to increased efficacy against certain bacterial strains.

- Anti-inflammatory Effects : In preclinical studies, compounds based on this scaffold have shown promise in reducing inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

Materials Science

Overview

In materials science, this compound is utilized in the synthesis of advanced materials. Its ability to form polymers with specific properties makes it valuable for various applications.

Applications

| Application Type | Description |

|---|---|

| Polymer Synthesis | Used as a monomer to create polymers with tailored mechanical properties. |

| Coatings | Serves as a component in coatings that require enhanced durability and chemical resistance. |

Biological Studies

Overview

The compound is also investigated for its interactions with biological targets, providing insights into its mechanism of action.

Mechanism of Action

This compound interacts with specific enzymes or receptors through hydrogen bonding and π-π interactions facilitated by its oxazole ring. The presence of the phenyl group enhances binding affinity due to hydrophobic interactions.

Synthesis and Reaction Pathways

Understanding the synthesis routes and chemical reactivity of this compound is crucial for its application in research.

Synthesis Methods

The synthesis typically involves cyclization reactions using β-hydroxy amides under specific conditions:

| Reagent | Reaction Type | Conditions |

|---|---|---|

| Diethylaminosulfur trifluoride (DAST) | Cyclization | 70–90°C |

| Manganese dioxide | Oxidation to oxazoles | Room temperature |

Comparison with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| Ethoxycarbonylisoxazole | Isoxazole ring with ethoxycarbonyl group | Potential analgesic | Lacks sulfonamide functionality |

| 3-Methylisoxazole | Methyl substitution on isoxazole | Neuroprotective effects | Simpler structure |

| 5-Carboxyisoxazoles | Carboxylic acid at position 5 | Antimicrobial activity | Different functional groups |

Mechanism of Action

The mechanism of action of Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The phenyl group can enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate and analogous compounds.

Table 1: Structural and Physicochemical Properties of Comparable Compounds

Structural and Electronic Differences

Ring Saturation :

- The target compound and its ethyl-substituted analog () contain a 4,5-dihydro-1,3-oxazole ring, which enhances ring flexibility and influences reactivity in nucleophilic additions or hydrogenation reactions.

- In contrast, Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate () and Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate () feature fully unsaturated oxazole rings , leading to greater aromaticity and stability toward electrophilic substitution.

Substituent Effects :

- The phenyl group in the target compound and ’s derivative enables π-π stacking interactions, which are critical in drug design for target binding.

- Ethyl () and chloromethyl () substituents alter electronic and steric profiles. Chloromethyl groups increase electrophilicity, enhancing reactivity in alkylation reactions, while ethyl groups may improve lipophilicity.

Physicochemical Properties :

- The dihydro-oxazole derivatives (target compound and ) exhibit lower molecular weights and distinct storage requirements (argon vs. ambient conditions).

- The unsaturated oxazole in has a higher melting point (74–76°C), suggesting stronger intermolecular forces.

Research and Application Insights

- Synthetic Utility : The dihydro-oxazole core in the target compound is advantageous for generating chiral intermediates, whereas unsaturated analogs () are preferred for constructing aromatic heterocycles in drug discovery.

- Stability Considerations : The argon-sensitive nature of the target compound () contrasts with the ambient-stable ethyl-substituted analog (), highlighting the impact of substituents on handling protocols.

Biological Activity

Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate (CAS No. 55044-06-9) is a heterocyclic compound characterized by an oxazole ring fused with a phenyl group and a carboxylate ester. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science.

The molecular formula of this compound is C11H11NO3, with a molecular weight of approximately 205.210 g/mol. The compound features a dihydrooxazole ring that influences its reactivity and biological interactions. Its structural characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.210 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 327.1 ± 34.0 °C |

| Flash Point | 151.6 ± 25.7 °C |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including:

- MCF-7 (human breast adenocarcinoma)

- U-937 (human acute monocytic leukemia)

In one study, the compound showed an IC50 value comparable to that of established chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The oxazole ring facilitates hydrogen bonding and π–π interactions with biological macromolecules, while the phenyl group enhances binding affinity through hydrophobic interactions .

Case Studies

- Cytotoxicity Studies : In a comparative study against various cancer cell lines, this compound demonstrated higher cytotoxicity than some conventional drugs at sub-micromolar concentrations .

- Flow Cytometry Analysis : Flow cytometry assays revealed that this compound can induce apoptosis in cancer cells in a dose-dependent manner, highlighting its potential as a therapeutic agent .

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common synthetic routes include:

- Cyclization of β-hydroxy amides : Utilizing reagents such as diethylaminosulfur trifluoride (DAST) at elevated temperatures.

- Esterification processes : Introducing the methyl ester group post-cyclization to yield the final product .

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound is being explored as a scaffold for the development of novel pharmaceuticals targeting various diseases beyond cancer, including inflammatory conditions and metabolic disorders .

Q & A

Q. What factors contribute to variability in dihydro-oxazole ring puckering observed across crystallographic studies?

- Methodological Answer : Crystal packing forces and solvent inclusion (e.g., lattice water) induce conformational shifts. Comparative analysis of Cambridge Structural Database entries reveals correlations between substituent bulkiness (e.g., phenyl vs. ferrocenyl groups) and puckering amplitudes. Dispersion-corrected DFT refines energy minima for observed conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.